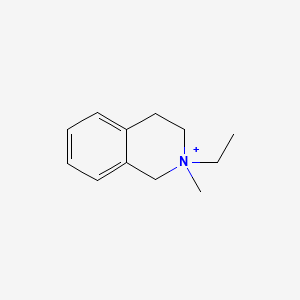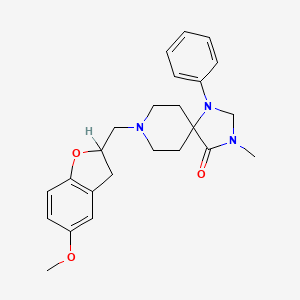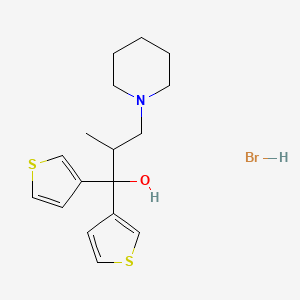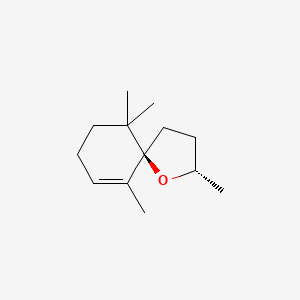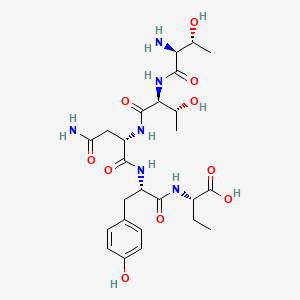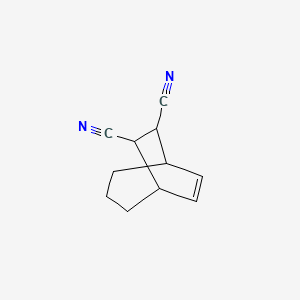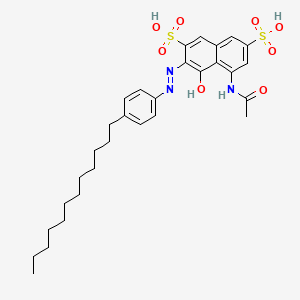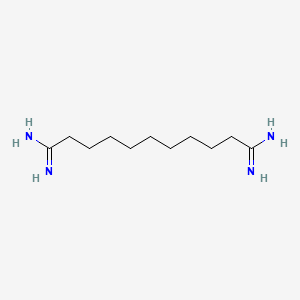
Undecanediamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanediamidine is an organic compound belonging to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NR’)NR2 this compound, specifically, has a long carbon chain with two amidine groups at each end, making it a diamidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecanediamidine can be synthesized through several methods. One common approach involves the reaction of 1,11-undecanediamine with an appropriate nitrile under acidic conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. Another method involves the use of carbodiimides, which react with amines to form amidines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Undecanediamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The amidine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Undecanediamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: this compound derivatives are being explored for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of undecanediamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylenediamidine: A shorter-chain diamidine with similar chemical properties.
Octamethylenediamidine: Another diamidine with an intermediate chain length.
Decamethylenediamidine: A diamidine with a slightly shorter carbon chain than undecanediamidine.
Uniqueness
This compound’s longer carbon chain provides it with unique properties, such as increased hydrophobicity and flexibility, which can enhance its interactions with biological membranes and proteins. This makes it particularly useful in applications where longer chain lengths are advantageous .
Propiedades
Número CAS |
7170-96-9 |
|---|---|
Fórmula molecular |
C11H24N4 |
Peso molecular |
212.34 g/mol |
Nombre IUPAC |
undecanediimidamide |
InChI |
InChI=1S/C11H24N4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H3,12,13)(H3,14,15) |
Clave InChI |
UEBKTDKOPUCXBI-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=N)N)CCCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


